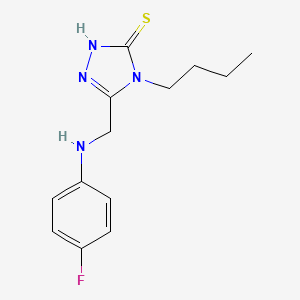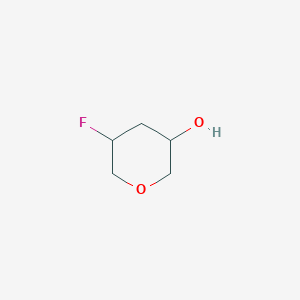
5-Fluorotetrahydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorotetrahydro-2H-pyran-3-ol is a fluorinated organic compound with the molecular formula C5H9FO2. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. The presence of a fluorine atom in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorotetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the ring-expansion of monocyclopropanated furans or pyrroles. This method is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources that are inexpensive and available in bulk. The ring-expansion of monocyclopropanated heterocycles, such as furans and pyrroles, is a preferred method due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-Fluorotetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of various complex molecules and heterocycles.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Fluorotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorotetrahydro-2H-pyran: Similar in structure but lacks the hydroxyl group present in 5-Fluorotetrahydro-2H-pyran-3-ol.
Tetrahydropyran: The parent compound without the fluorine atom, which has different chemical and physical properties.
Dihydro-2H-pyran: Another related compound with a different degree of saturation and reactivity.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9FO2 |
|---|---|
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
5-fluorooxan-3-ol |
InChI |
InChI=1S/C5H9FO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3H2 |
Clave InChI |
RIBHMDZHPXMVCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(COCC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




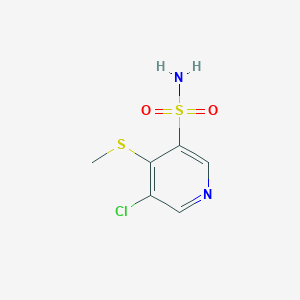
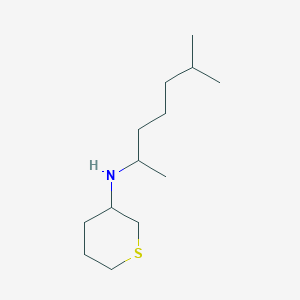

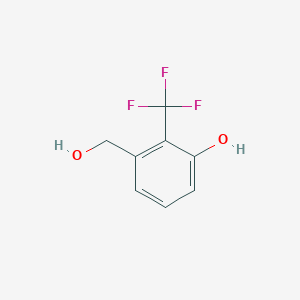
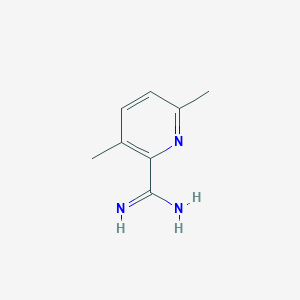

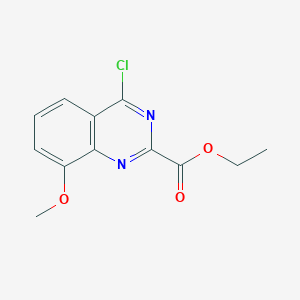
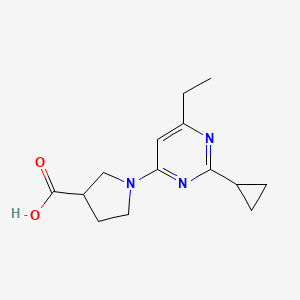
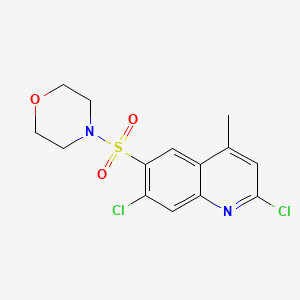

![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
